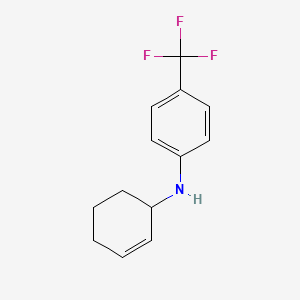
2-Amino-2,3-dihydrophthalazine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2,3-dihydrophthalazine-1,4-dione, also known as luminol, is a chemical compound with the molecular formula C₈H₇N₃O₂ and a molar mass of 177.16 g/mol . It is well-known for its chemiluminescent properties, which make it useful in various applications, particularly in forensic science for detecting blood traces.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-2,3-dihydrophthalazine-1,4-dione can be synthesized through several methods. One common synthetic route involves the reaction of 3-nitrophthalic acid with hydrazine, followed by reduction of the resulting 3-nitrophthalhydrazide . The reaction conditions typically involve heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound with hydrogen peroxide produces a chemiluminescent product that emits light .
Aplicaciones Científicas De Investigación
2-Amino-2,3-dihydrophthalazine-1,4-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 2-Amino-2,3-dihydrophthalazine-1,4-dione exerts its effects involves the oxidation of the compound, leading to the formation of an excited state intermediate. This intermediate then releases energy in the form of light as it returns to the ground state . The molecular targets and pathways involved include interactions with oxidizing agents and the subsequent emission of light.
Comparación Con Compuestos Similares
2-Amino-2,3-dihydrophthalazine-1,4-dione is unique due to its strong chemiluminescent properties. Similar compounds include:
3-Aminophthalhydrazide: Another chemiluminescent compound used in similar applications.
Phthalazine-1,4-dione derivatives: These compounds also exhibit chemiluminescent properties and are used in various scientific research applications.
In comparison, this compound is often preferred for its higher luminescence efficiency and broader range of applications.
Propiedades
Número CAS |
88976-67-4 |
|---|---|
Fórmula molecular |
C8H7N3O2 |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
3-amino-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C8H7N3O2/c9-11-8(13)6-4-2-1-3-5(6)7(12)10-11/h1-4H,9H2,(H,10,12) |
Clave InChI |
GAKDOEJMVPAICM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NN(C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide](/img/structure/B14128210.png)




![tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)


![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)

![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14128276.png)
